Carvomenthon

Übersicht

Beschreibung

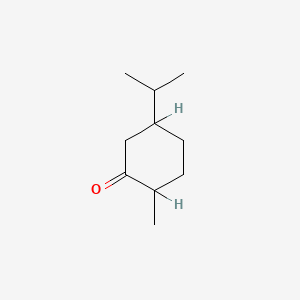

“Cyclohexanone, 2-methyl-5-(1-methylethyl)-” is a chemical compound with the formula C10H18O . It is also known by other names such as 2-Isopropyl-5-methylcyclohexanone, Carvoisomenthone, and TETRAHIDROCARVONA .

Molecular Structure Analysis

The molecular structure of “Cyclohexanone, 2-methyl-5-(1-methylethyl)-” consists of a cyclohexanone ring with a methyl group and an isopropyl group attached . The molecular weight is 154.2493 .Physical and Chemical Properties Analysis

“Cyclohexanone, 2-methyl-5-(1-methylethyl)-” is a combustible liquid . Other physical and chemical properties such as boiling point or melting point are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Carvomenthon wurde auf seine potenzielle Verwendung in pharmazeutischen Anwendungen untersucht. So wurde es beispielsweise für die selektive Produktion von Carvacrol, einer Verbindung mit antimikrobiellen Eigenschaften, über geträgerte Pd-Katalysatoren untersucht. Dieser Prozess könnte zu effizienteren Methoden zur Herstellung von Verbindungen mit medizinischen Eigenschaften führen .

Biologische Aktivitäten

Untersuchungen haben gezeigt, dass this compound zusammen mit verwandten Verbindungen wie Carvon und Carvotanaceton von bestimmten Mikroorganismen und Pflanzen synthetisiert wird und aufgrund seiner Präsenz im Methylerythritolphosphat-Weg biologische Aktivitäten aufweisen kann .

Katalyse

this compound wurde als Substrat in heterogen katalysierten Hydrierungsreaktionen verwendet. Studien haben gezeigt, dass die Verwendung von Rh-Katalysatoren die selektive Produktion von this compound-Isomeren mit hoher Selektivität ermöglichen kann .

Stereochemische Studien

Die Verbindung war Gegenstand stereochemischer Studien, um ihre konformativen Eigenschaften zu verstehen. Solche Studien sind entscheidend für die Entwicklung neuer chemischer Einheiten mit spezifischen gewünschten Wirkungen .

Synthesewege

Das Verständnis der Biosynthesewege von this compound kann zu Fortschritten in der synthetischen Biologie und Biotechnologie führen und möglicherweise die biotechnologische Herstellung dieser Verbindung und ihrer Derivate ermöglichen .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

499-70-7 |

|---|---|

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

(2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |

InChI-Schlüssel |

GCRTVIUGJCJVDD-RKDXNWHRSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@H](CC1=O)C(C)C |

SMILES |

CC1CCC(CC1=O)C(C)C |

Kanonische SMILES |

CC1CCC(CC1=O)C(C)C |

Dichte |

0.898-0.908 (20°) |

| 5206-83-7 499-70-7 |

|

Physikalische Beschreibung |

clear, colourless liquid |

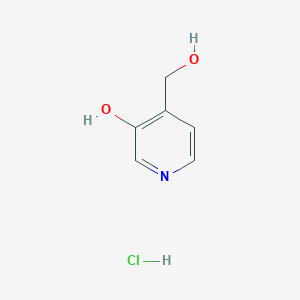

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

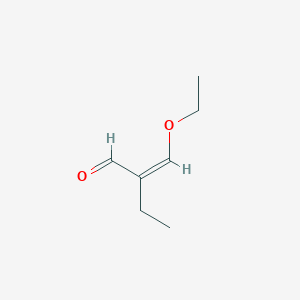

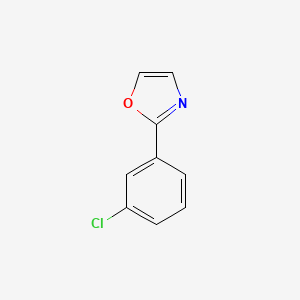

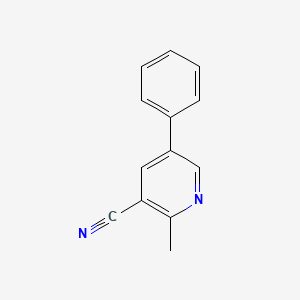

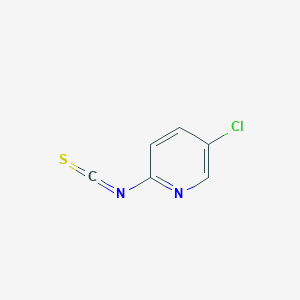

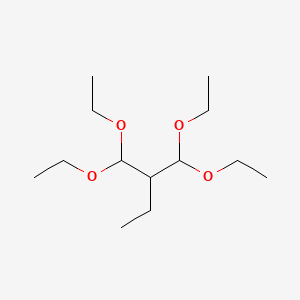

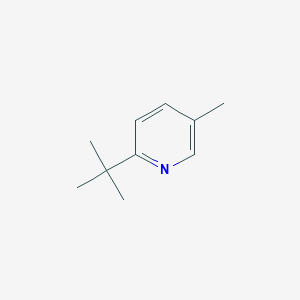

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of carvomenthone?

A1: Carvomenthone has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: What spectroscopic techniques are used to characterize carvomenthone?

A2: Various spectroscopic techniques are employed, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , , , , , , ]

Q3: What information can be obtained from the 13C NMR spectrum of carvomenthone in the presence of chiral lanthanide shift reagents?

A3: The presence of chiral lanthanide shift reagents like Yb(hfc)3 in the 13C NMR experiment induces splitting of signals, enabling the differentiation of carvomenthone enantiomers. The extent of this splitting, known as the lanthanide-induced shift (LIS), reveals distinct patterns for carvomenthone compared to similar compounds like menthone. [] This technique is particularly useful for analyzing mixtures of p-menthane derivatives.

Q4: How is carvomenthone utilized in organic synthesis?

A4: Carvomenthone serves as a valuable starting material in the synthesis of various complex molecules, particularly sesquiterpenoids like copacamphene and cyclocopacamphene. [] Its structure allows for the introduction of diverse functional groups, making it a versatile building block.

Q5: Can you elaborate on the stereoselective synthesis of copa and ylango sesquiterpenoids using carvomenthone?

A5: Starting from (+)-carvomenthone, a series of reactions including conversion to the n-butylthiomethylene derivative, alkylation, and intramolecular Claisen condensation leads to the stereoselective formation of (−)-(1S,4S,5R,7R)-1,7-dimethyl-4-isopropylbicyclo[3.2.1]octa-6,8-dione. [] This compound serves as a key intermediate in the synthesis of copa sesquiterpenoids. A different synthetic route utilizing carvomenthone derivatives provides access to the (+)-(1R,4S,5S,7S)-1,7-dimethyl-4-isopropylbicyclo[3.2.1]octa-6,8-dione, which is a precursor for ylango sesquiterpenoids.

Q6: How does carvomenthone behave in hydrogenation reactions?

A6: Carvomenthone can be formed through the hydrogenation of carvone, another monoterpene. [, , ] The reaction pathway and selectivity depend on the catalyst used and reaction conditions.

Q7: What is the role of carvomenthone in studies of oxidoreduction in plant cells?

A7: Researchers have investigated the ability of cultured Nicotiana tabacum cells to reduce (−)-carvomenthone. [, ] By monitoring the 13C NMR chemical shift of the carbonyl carbon in carvomenthone over time, they can study the kinetics and mechanism of this bioreduction process.

Q8: What are the applications of carvomenthone-based polyols?

A8: Polyols synthesized from lactones derived from carvomenthone are promising renewable materials for polyurethane production. [] These polyurethanes, formulated with diisocyanates, exhibit desirable thermal and mechanical properties, making them suitable for applications such as rigid or flexible foams.

Q9: How do structural modifications of carvomenthone affect its reactivity in imine alkylation reactions?

A10: The presence of substituents on the carvomenthone ring can significantly impact the diastereoselectivity of alkylation reactions involving carvomenthone-derived imines. [] Larger substituents tend to decrease diastereomeric excess, highlighting the role of steric hindrance in these reactions.

Q10: What is known about the toxicity of carvomenthone?

A11: While carvomenthone is generally considered safe for use in flavorings and fragrances, research on its potential toxicity is limited. [] Further studies are needed to thoroughly assess its safety profile, including potential long-term effects.

Q11: What is the environmental fate of carvomenthone?

A12: Limited information is available on the environmental degradation and impact of carvomenthone. [] Further research is crucial to understand its persistence, bioaccumulation potential, and effects on ecosystems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B1626039.png)

![4,10,15-Trioxa-1,7-diazabicyclo[5.5.5]heptadecane](/img/structure/B1626046.png)

![5-Bromo-4,7-dihydro-[1,3]dioxepine](/img/structure/B1626047.png)